molecular formula C16H23NO2 B12724689 1,2-Dimethyl-3-phenyl-3-pyrrolidinol butyrate CAS No. 93148-19-7

1,2-Dimethyl-3-phenyl-3-pyrrolidinol butyrate

Katalognummer: B12724689
CAS-Nummer: 93148-19-7
Molekulargewicht: 261.36 g/mol
InChI-Schlüssel: AUMQUVNLMMEFEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dimethyl-3-phenyl-3-pyrrolidinol butyrate is a chemical compound with the molecular formula C16H23NO2. It is characterized by a pyrrolidine ring substituted with methyl and phenyl groups, and an ester linkage to a butyrate group. This compound is part of a broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-phenyl-3-pyrrolidinol butyrate typically involves the esterification of 1,2-Dimethyl-3-phenyl-3-pyrrolidinol with butyric acid or its derivatives. The reaction is usually catalyzed by acidic or basic catalysts under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dimethyl-3-phenyl-3-pyrrolidinol butyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1,2-Dimethyl-3-phenyl-3-pyrrolidinol butyrate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1,2-Dimethyl-3-phenyl-3-pyrrolidinol butyrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2-Dimethyl-3-phenyl-3-pyrrolidinol butyrate is unique due to its specific substitution pattern and ester linkage, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

93148-19-7

Molekularformel

C16H23NO2

Molekulargewicht

261.36 g/mol

IUPAC-Name

(1,2-dimethyl-3-phenylpyrrolidin-3-yl) butanoate

InChI

InChI=1S/C16H23NO2/c1-4-8-15(18)19-16(11-12-17(3)13(16)2)14-9-6-5-7-10-14/h5-7,9-10,13H,4,8,11-12H2,1-3H3

InChI-Schlüssel

AUMQUVNLMMEFEG-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)OC1(CCN(C1C)C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.